2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
CAS No.: 113603-99-9
Cat. No.: VC6280769
Molecular Formula: C10H10Cl2N2O3
Molecular Weight: 277.1
* For research use only. Not for human or veterinary use.
![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide - 113603-99-9](/images/structure/VC6280769.png)
Specification
CAS No. | 113603-99-9 |
---|---|
Molecular Formula | C10H10Cl2N2O3 |
Molecular Weight | 277.1 |
IUPAC Name | N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide |
Standard InChI | InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Standard InChI Key | IYYJWBZRMUZXOK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide, reflects its bifunctional design (Fig. 1) . Key structural attributes include:
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Hydrazide core: A central linkage connecting two acetyl groups.
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Chloroacetyl moiety: A 2-chloroacetyl substituent () at the N'-position.
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4-Chlorophenoxy group: A phenoxy ring para-substituted with chlorine, attached via an acetoxy bridge.
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
SMILES | ||
InChIKey | IYYJWBZRMUZXOK-UHFFFAOYSA-N | |
Crystallographic symmetry | Monoclinic (related analogues) |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a two-step protocol involving:
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Hydrazide formation: Reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide .
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Acylation: Treatment with 2-chloroacetyl chloride in anhydrous ethanol under reflux, as outlined in Scheme 1 .
Scheme 1: Synthesis of 2-Chloro-N'-[(4-Chlorophenoxy)Acetyl]Acetohydrazide
Key observations:
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The reaction proceeds via nucleophilic acyl substitution, confirmed by -NMR disappearance of protons at 4.8 ppm and emergence of signals at 10.7 ppm .
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Yield optimization (67–75%) requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group .
Physicochemical Properties
Spectral Characterization
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IR spectroscopy: Strong bands at 1680 cm (amide I), 1540 cm (amide II), and 1245 cm (C–O–C ether stretch) .
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Mass spectrometry: Molecular ion peak at 277.0 () with isotopic clusters confirming two chlorine atoms .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .
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Thermal stability: Decomposes above 250°C, consistent with related diacylhydrazines .
Biological and Industrial Applications
Metal Chelation
The hydrazide moiety enables coordination with transition metals (e.g., Cu, Fe), applicable in wastewater treatment. Computational models predict a binding affinity () of M for Cu .
Table 2: Comparative Bioactivity of Hydrazide Analogues
Compound | IC (Insecticidal) | Metal Chelation Efficiency | Source |
---|---|---|---|
2-Chloro-N'-[(4-Cl-PhO)Ac]AH | Pending | High (predicted) | |
Tebufenozide | 0.8 μM | N/A |
Future Research Directions
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